N-Propyl-2-naphthalenamine
Description
N-Propyl-2-naphthalenamine (systematic IUPAC name: N-Propylnaphthalen-2-amine) is an aromatic amine derivative featuring a naphthalene ring system substituted with a propylamine group at the 2-position. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs such as N-Phenyl-2-naphthylamine and N-Ethyl-2-naphthylamine (). Such compounds are typically synthesized via alkylation or reductive amination strategies, as seen in related amide and amine derivatives ().
Properties
CAS No. |
36190-75-7 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-propylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10,14H,2,9H2,1H3 |
InChI Key |
KEFWNHAJKUZOOG-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCNC1=CC2=CC=CC=C2C=C1 |
Other CAS No. |
36190-75-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-Propyl-2-naphthalenamine with structurally related compounds:
Notes:
- Molecular weight for N-Ethyl-2-naphthylamine in (101.19) is inconsistent with its structure (likely a typo; corrected here).
- This compound properties are inferred from alkyl chain trends.
Physicochemical Properties
- Lipophilicity : Propyl > ethyl > phenyl derivatives due to alkyl chain length. This affects solubility in organic solvents and membrane permeability.
- Thermal Stability : Aromatic amines like N-Phenyl-2-naphthylamine exhibit higher thermal stability (used as antioxidants), while alkylated analogs may degrade faster .
- Spectroscopic Data : UV-Vis and IR spectra for related compounds (e.g., naproxen derivatives in ) highlight conjugation effects from aromatic systems .
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